(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one
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Overview
Description
(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is a complex organic compound featuring a benzo[d]thiazole moiety linked to an indene structure via a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one typically involves the condensation of 2-(benzo[d]thiazol-2-yl)hydrazine with an appropriate indene derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used include ethanol, methanol, or acetic acid, and the reaction may require heating to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzo[d]thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The benzo[d]thiazole moiety is known for its biological activity, and derivatives of this compound could be explored for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In material science, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for the design of novel polymers or dyes.
Mechanism of Action
The biological activity of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is likely mediated through interactions with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, modulating their activity. The hydrazone linkage may also play a role in binding to biological macromolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)hydrazine: A precursor in the synthesis of the target compound.
3-hydroxy-1H-inden-1-one: Another precursor that forms the indene backbone.
Benzo[d]thiazole derivatives: Compounds with similar biological activities.
Uniqueness
(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is unique due to its combination of a benzo[d]thiazole moiety and an indene structure linked via a hydrazone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-10(15-16(22)11-6-2-3-7-12(11)17(15)23)20-21-18-19-13-8-4-5-9-14(13)24-18/h2-9,22H,1H3,(H,19,21)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVDAJRYPIVAI-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC2=CC=CC=C2S1)/C3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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